4-Bromo-3-hydroxybenzaldehyde
Overview
Description
4-Bromo-3-hydroxybenzaldehyde is a compound that has been the subject of various studies due to its potential as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a benzaldehyde structure. The position of the substituents on the aromatic ring is crucial for its reactivity and the type of chemical reactions it can undergo.
Synthesis Analysis
The synthesis of brominated benzaldehydes, including 4-Bromo-3-hydroxybenzaldehyde, has been explored through different methods. One approach involves the selective ortho-bromination of benzaldoximes using palladium-catalyzed C-H activation, which is a key step in the synthesis of substituted 2-bromobenzaldehydes . Another method includes the palladium-catalyzed Heck-type coupling reactions of bromobenzaldehydes with alkenes to produce various hydroxyalkenyl benzaldehydes . Additionally, the bromination of 3-hydroxybenzaldehyde has been shown to yield 2-bromo-3-hydroxybenzaldehyde, although the formation of 4-bromo-3-hydroxybenzaldehyde was not detected in this process .
Molecular Structure Analysis
The molecular structure of brominated benzaldehydes, including those similar to 4-Bromo-3-hydroxybenzaldehyde, has been studied using techniques such as X-ray crystallography. For instance, a new polymorph of 2-bromo-5-hydroxybenzaldehyde has been reported, which features significant deviation of the bromine atom from the plane of the benzene ring and a twisted aldehyde group . These structural details are important for understanding the reactivity and physical properties of the compound.
Chemical Reactions Analysis
Brominated benzaldehydes are versatile intermediates in organic synthesis. They can undergo various chemical reactions, such as aromatic hydroxylation, which converts bromobenzaldehydes to hydroxybenzaldehydes . The introduction of a halogen like bromine into the benzaldehyde structure allows for further functionalization through reactions such as Suzuki-type coupling, which is useful for the preparation of substituted biphenyls .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-hydroxybenzaldehyde are influenced by the presence of the bromine and hydroxyl substituents. These groups affect the compound's solubility, melting point, and reactivity. For example, the introduction of a bromine atom can increase the density and molecular weight of the compound, while the hydroxyl group can contribute to hydrogen bonding and polarity . The exact properties of 4-Bromo-3-hydroxybenzaldehyde would depend on its specific molecular structure and the nature of its substituents.
Scientific Research Applications
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Organic Synthesis
- Summary of Application : 4-Bromo-3-hydroxybenzaldehyde is used as an intermediate in organic syntheses . It is used to produce other chemicals like 5-Brom-4-hydroxy-b-nitrostyrol .
- Results or Outcomes : The outcome of using 4-Bromo-3-hydroxybenzaldehyde in organic synthesis would be the production of the target chemical, such as 5-Brom-4-hydroxy-b-nitrostyrol . Quantitative data or statistical analyses would depend on the specific synthesis and are not provided in the sources.
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Marine Bromotyrosine Derivatives Synthesis
- Summary of Application : 4-Bromo-3-hydroxybenzaldehyde has been used in the total synthesis of psammaplin F, a marine bromotyrosine derivative .
- Methods of Application : The synthesis of psammaplin F from 4-Bromo-3-hydroxybenzaldehyde involved several steps, including Cleland’s reagent reduction . The longest linear synthetic sequence starting from 4-Bromo-3-hydroxybenzaldehyde and hydantoin was seven steps .
- Results or Outcomes : The total synthesis of psammaplin F was achieved with an overall yield of 12% . Psammaplin F, which has been isolated from the sponge Pseudoceratina purpurea, is a potent histone deacetylase (HDAC) inhibitor .
- Solubility Studies
- Summary of Application : The solubility of 3-bromo-4-hydroxybenzaldehyde in 16 monosolvents has been studied . This kind of study is important for understanding the physical and chemical properties of the compound, which can inform its use in various applications.
- Methods of Application : The solubility was determined through experiment via the saturation shake-flask method covering from 278.15 K to 323.15 K under local ambient pressure p = 101.2 kPa .
- Results or Outcomes : The solubility of 3-bromo-4-hydroxybenzaldehyde in the selected solvents raised as the studied temperature raised and had the subsequent order in various monosolvents: (n-octanol, DMF) > 1,4-dioxane > (DMSO, n-pentanol) > n-butanol > isobutanol > ethyl acetate > n-propanol > isopropanol > ethanol > acetonitrile > EG > methanol > cyclohexane > water .
- Biginelli Reaction
- Summary of Application : 3-Hydroxybenzaldehyde, which is structurally similar to 4-Bromo-3-hydroxybenzaldehyde, can be used as a reactant along with ethyl acetoacetate and thiourea in the synthesis of corresponding dihydropyrimidine-2-thione (monastrol), using Yb (OTf) 3 as a catalyst by Biginelli cyclocondensation reaction .
- Results or Outcomes : The outcome of using 3-Hydroxybenzaldehyde in the Biginelli reaction would be the production of the target chemical, dihydropyrimidine-2-thione (monastrol) . Quantitative data or statistical analyses would depend on the specific synthesis and are not provided in the sources.
Safety And Hazards
4-Bromo-3-hydroxybenzaldehyde can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this compound .
Future Directions
properties
IUPAC Name |
4-bromo-3-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCBCBWUZOPHNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563671 | |
Record name | 4-Bromo-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-hydroxybenzaldehyde | |
CAS RN |
20035-32-9 | |
Record name | 4-Bromo-3-hydroxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020035329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-hydroxybenzaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENP9W67ESE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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